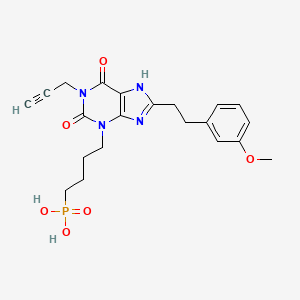
MRGPRX4 agonist-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MRGPRX4 agonist-1 is a compound that specifically targets the MRGPRX4 receptor, a member of the mas-related G-protein-coupled receptor family. This receptor is primarily involved in mediating itch sensations and is activated by bile acids, bilirubin, and urobilin . The compound has garnered significant interest due to its potential therapeutic applications in treating conditions like cholestatic and uremic pruritus .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MRGPRX4 agonist-1 typically involves high-throughput screening and structure-activity relationship optimization. For instance, a 250,000 compound library was screened to identify potent small molecules that could act as MRGPRX4 agonists . The specific synthetic routes and reaction conditions are proprietary and often involve multiple steps of organic synthesis, including the use of various reagents and catalysts.
Industrial Production Methods
Industrial production methods for this compound are not publicly disclosed in detail. the process generally involves large-scale organic synthesis techniques, purification steps such as chromatography, and rigorous quality control measures to ensure the compound’s efficacy and safety .
Analyse Des Réactions Chimiques
Types of Reactions
MRGPRX4 agonist-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts such as palladium on carbon. The conditions often involve controlled temperatures, pressures, and pH levels to optimize the reaction yields .
Major Products
The major products formed from these reactions are typically intermediates that are further processed to yield the final this compound compound. These intermediates may include various functionalized organic molecules that contribute to the compound’s overall activity .
Applications De Recherche Scientifique
MRGPRX4 agonist-1 has a wide range of scientific research applications, including:
Mécanisme D'action
MRGPRX4 agonist-1 exerts its effects by specifically binding to the MRGPRX4 receptor, which is expressed in a subset of pruriceptive sensory neurons in the skin . Upon binding, the compound activates the receptor, leading to a cascade of intracellular signaling events mediated by G-proteins. This activation results in the modulation of calcium ion channels and other downstream effectors, ultimately leading to the sensation of itch .
Comparaison Avec Des Composés Similaires
Similar Compounds
MRGPRX1 agonist: Targets the MRGPRX1 receptor, involved in itch and pain signaling.
MRGPRX2 agonist: Activates the MRGPRX2 receptor, associated with mast cell-mediated hypersensitivity reactions.
MRGPRX3 agonist: Less studied but implicated in various sensory processes.
Uniqueness
MRGPRX4 agonist-1 is unique in its high selectivity and potency for the MRGPRX4 receptor, making it a promising candidate for targeted therapies in pruritic conditions . Unlike other MRGPRX family members, MRGPRX4 is specifically activated by bile acids, bilirubin, and urobilin, which are key pruritogens in cholestatic and uremic pruritus .
Propriétés
Formule moléculaire |
C21H25N4O6P |
|---|---|
Poids moléculaire |
460.4 g/mol |
Nom IUPAC |
4-[8-[2-(3-methoxyphenyl)ethyl]-2,6-dioxo-1-prop-2-ynyl-7H-purin-3-yl]butylphosphonic acid |
InChI |
InChI=1S/C21H25N4O6P/c1-3-11-25-20(26)18-19(24(21(25)27)12-4-5-13-32(28,29)30)23-17(22-18)10-9-15-7-6-8-16(14-15)31-2/h1,6-8,14H,4-5,9-13H2,2H3,(H,22,23)(H2,28,29,30) |
Clé InChI |
RZWIZKOWQADYEW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)CCC2=NC3=C(N2)C(=O)N(C(=O)N3CCCCP(=O)(O)O)CC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![14-Chloro-5-(2-methoxypyridin-3-yl)-4-methyl-8-oxa-2,5,6,12,13,17,18-heptazatetracyclo[10.5.2.03,7.015,19]nonadeca-1(17),3,6,13,15,18-hexaene](/img/structure/B12375054.png)

![5-chloranyl-3-[(3-chlorophenyl)methyl]-~{N}-methyl-2~{H}-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B12375072.png)
![[Ru(phen)2(xant)] (hexafluorophosphate)](/img/structure/B12375081.png)
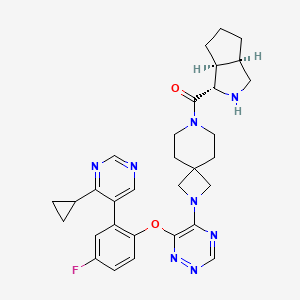
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[[(E)-4-[6-[9-(1-methylpyrazol-4-yl)-2-oxobenzo[h][1,6]naphthyridin-1-yl]-2,3-dihydroindol-1-yl]-4-oxobut-2-enyl]amino]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B12375086.png)


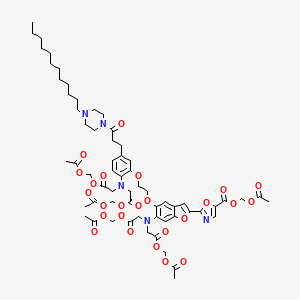
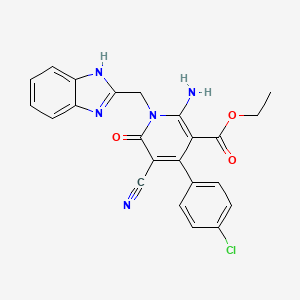
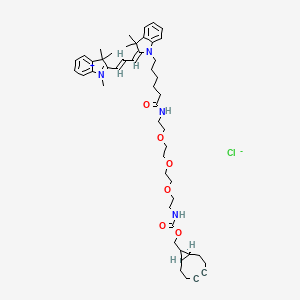
![5,6,7,8-tetradeuterio-1-methyl-9H-pyrido[3,4-b]indole](/img/structure/B12375128.png)
![6-(2-Aminoethyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),5,8-tetraen-4-one;hydrochloride](/img/structure/B12375129.png)
![[1-(2,3,4,5,6-pentafluorophenyl)sulfonylpiperidin-4-yl] N-[[4-[(2-aminophenyl)carbamoyl]phenyl]methyl]carbamate](/img/structure/B12375130.png)
